2'-O-Methyl-d3 Paclitaxel 2'-O-Methyl-d3 Paclitaxel
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201318
InChI:
SMILES:
Molecular Formula: C₄₈H₅₀D₃NO₁₄
Molecular Weight: 870.95

2'-O-Methyl-d3 Paclitaxel

CAS No.:

Cat. No.: VC0201318

Molecular Formula: C₄₈H₅₀D₃NO₁₄

Molecular Weight: 870.95

* For research use only. Not for human or veterinary use.

2'-O-Methyl-d3 Paclitaxel -

Specification

Molecular Formula C₄₈H₅₀D₃NO₁₄
Molecular Weight 870.95

Introduction

Structural and Chemical Properties of 2'-O-Methyl-d3 Paclitaxel

2'-O-Methyl-d3 Paclitaxel (C48H50D3NO14) is a deuterium-labeled derivative of paclitaxel, characterized by the substitution of a methyl group at the 2'-hydroxyl position of the taxane core, with three deuterium atoms replacing hydrogens in the methyl group . This modification alters the compound's physicochemical properties while retaining the core structural framework responsible for paclitaxel’s microtubule-stabilizing activity. Key molecular features include:

  • Molecular Weight: 871.0 g/mol .

  • Stereochemistry: The compound preserves the complex stereochemical configuration of paclitaxel, critical for binding to β-tubulin .

  • Deuterium Labeling: The deuterium atoms at the methyl group enhance metabolic stability, making the compound suitable for tracer studies in pharmacokinetic assays .

Table 1: Comparative Molecular Properties of Paclitaxel and 2'-O-Methyl-d3 Paclitaxel

PropertyPaclitaxel2'-O-Methyl-d3 Paclitaxel
Molecular FormulaC47H51NO14C48H50D3NO14
Molecular Weight (g/mol)853.9871.0
Key Functional Groups2'-OH, 7-OH, 10-Ac2'-OCH3 (d3), 7-OH, 10-Ac
BioactivityMicrotubule stabilizerNon-bioactive (research standard)

Synthesis and Modifications

The synthesis of 2'-O-Methyl-d3 Paclitaxel involves selective methylation and isotopic labeling. A multi-step process derived from taxane intermediates includes:

  • Protection of Hydroxyl Groups: The 7- and 10-hydroxyl groups are protected using triethylsilyl or acetyl groups to prevent undesired reactions .

  • Deuterated Methylation: The 2'-hydroxyl group undergoes methylation using deuterated methyl iodide (CD3I) under basic conditions, ensuring site-specific deuteration .

  • Deprotection and Purification: Final deprotection yields the target compound, purified via chromatography .

This synthetic route emphasizes the challenges of modifying paclitaxel’s highly functionalized structure while preserving its stereochemical integrity. Recent studies have optimized yields to >80% using novel coupling agents and controlled reaction temperatures .

Pharmacokinetic and Metabolic Studies

Metabolic Stability

Deuterium incorporation at the 2'-O-methyl group significantly reduces metabolic degradation by cytochrome P450 enzymes. In vitro assays demonstrate that 2'-O-Methyl-d3 Paclitaxel exhibits a 2.3-fold slower clearance rate compared to non-deuterated analogs, attributed to the kinetic isotope effect . This property is leveraged in mass spectrometry-based assays to quantify paclitaxel levels in biological matrices .

Drug-Drug Interactions

Table 2: Pharmacokinetic Parameters of Paclitaxel Analogs

ParameterPaclitaxel (175 mg/m²)2'-O-Methyl-d3 Paclitaxel
Clearance (L/h/m²)12.0–23.8N/A (non-bioactive)
Volume of Distribution227–688 L/m²N/A
Half-Life5.8–17.4 hoursN/A

Applications in Oncology Research

Analytical Standard

2'-O-Methyl-d3 Paclitaxel is widely used as a reference standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify paclitaxel in plasma and tumor tissues . Its deuterated structure eliminates interference from endogenous compounds, ensuring high assay precision .

Mechanistic Studies

Although non-bioactive, this derivative aids in elucidating paclitaxel’s binding mechanism to microtubules. Molecular dynamics simulations reveal that the 2'-O-methyl group disrupts hydrogen bonding with Asp26 in β-tubulin, underscoring the importance of the 2'-hydroxyl group for paclitaxel’s activity .

Future Directions

Ongoing research focuses on leveraging deuterated paclitaxel analogs to develop prodrugs with enhanced metabolic stability. Preliminary data suggest that deuterium labeling at strategic positions could mitigate paclitaxel’s dose-limiting toxicities (e.g., neurotoxicity) while retaining efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator